

Foreword: The Strategic Importance of a Versatile Heterocyclic Building Block

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Compound of Interest

Compound Name: 4-(Chloromethyl)-1-methyl-1H-imidazole

Cat. No.: B178355

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In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, the efficiency and novelty of a synthetic route are often dictated by the strategic choice of starting materials and intermediates. **4-(Chloromethyl)-1-methyl-1H-imidazole** is a quintessential example of such a pivotal building block. Its structure, featuring a methylated imidazole core and a highly reactive chloromethyl group, presents a unique combination of stability and reactivity. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a deep dive into the synthesis, characterization, reactivity, and application of this valuable compound. We will move beyond simple procedural descriptions to explore the underlying chemical principles, providing the insights necessary for its effective and safe utilization in the laboratory.

Core Characteristics and Physicochemical Properties

Understanding the fundamental properties of **4-(Chloromethyl)-1-methyl-1H-imidazole** is the first step toward its successful application. The compound is an aromatic heterocycle where the N-1 nitrogen of the imidazole ring is methylated, preventing the tautomerism seen in its N-unsubstituted counterpart and ensuring regiochemical integrity in subsequent reactions.^[1] The key to its utility is the chloromethyl group at the C-4 position, which acts as a potent electrophilic site.

Property	Value	Source(s)
CAS Number	112258-59-0	[2] [3]
Molecular Formula	C ₅ H ₇ ClN ₂	[3] [4]
Molecular Weight	130.58 g/mol	[3] [4]
IUPAC Name	4-(chloromethyl)-1-methyl-1H-imidazole	[3]
Synonyms	4-(Chloromethyl)-1-methylimidazole	[4]
Appearance	Typically encountered as a solid or oil	Inferred from related compounds
InChI Key	QVAQFEBMXMVWJD-UHFFFAOYSA-N	[3] [4]
SMILES	<chem>CN1C=C(N=C1)CCI</chem>	[4]

Synthesis and Purification: A Two-Step Approach

The most direct and reliable synthesis of **4-(Chloromethyl)-1-methyl-1H-imidazole** is a two-step process starting from the corresponding alcohol, (1-methyl-1H-imidazol-4-yl)methanol. This precursor is then chlorinated to yield the final product. This strategy is advantageous as it allows for the purification of the intermediate alcohol, ensuring a higher quality final product.

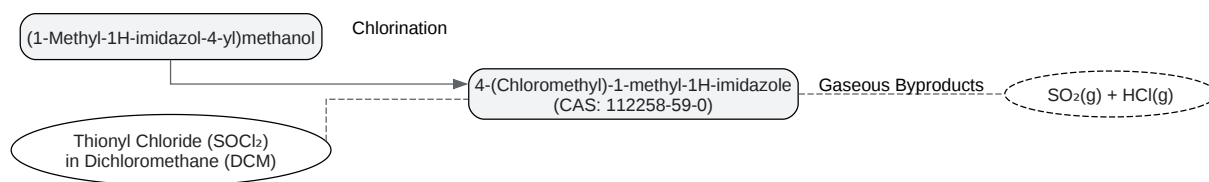
Step 1: Synthesis of (1-Methyl-1H-imidazol-4-yl)methanol (CAS: 17289-25-7)

The precursor alcohol can be synthesized via several routes, often starting from imidazole-4-carboxylic acid or its esters followed by reduction.[\[5\]](#)

Step 2: Chlorination of (1-Methyl-1H-imidazol-4-yl)methanol

The conversion of the primary alcohol to the corresponding alkyl chloride is a standard organic transformation. The choice of chlorinating agent is critical to ensure high yield and minimize

side reactions. Thionyl chloride (SOCl_2) is a common and effective reagent for this purpose, as its byproducts (SO_2 and HCl) are gaseous, simplifying workup.[6][7]



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Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Chlorination with Thionyl Chloride

This protocol is adapted from established procedures for similar chlorinations and should be performed by qualified personnel with appropriate safety precautions.[6][7]

- **Reaction Setup:** To a solution of (1-methyl-1H-imidazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool the mixture to 0°C using an ice bath.
- **Reagent Addition:** Add thionyl chloride (1.1 - 1.5 eq) dropwise to the cooled solution. The addition should be slow to control the exothermic reaction and the evolution of HCl gas.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). The progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution.

- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Causality Note: The use of an excess of thionyl chloride ensures the complete conversion of the alcohol. The dropwise addition at 0°C is a critical safety and process control step to manage the reaction's exothermicity.

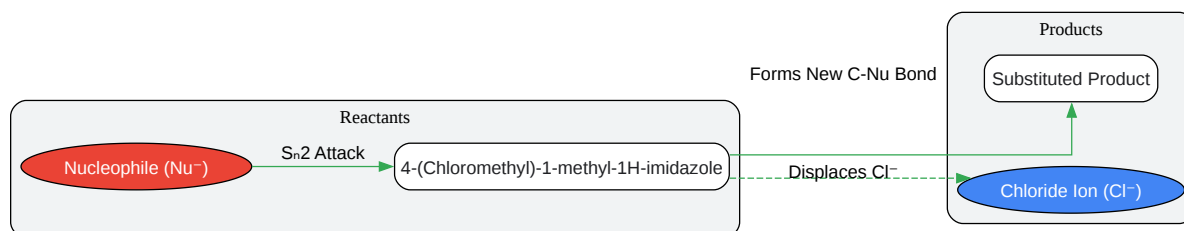
Spectroscopic Characterization: Structural Verification

Unambiguous characterization is essential to confirm the identity and purity of the synthesized product. The following data are predicted based on the structure and standard spectroscopic principles.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Technique	Expected Observations
^1H NMR	<ul style="list-style-type: none">- Imidazole Ring Protons: Two singlets (or narrow doublets due to long-range coupling) in the aromatic region (~ 7.0-7.8 ppm). One proton will be adjacent to the N-methyl group (C5-H) and the other adjacent to the chloromethyl group (C2-H).- Chloromethyl Protons ($-\text{CH}_2\text{Cl}$): A sharp singlet around ~ 4.6-4.8 ppm.- N-Methyl Protons ($-\text{NCH}_3$): A sharp singlet around ~ 3.7-3.9 ppm.
^{13}C NMR	<ul style="list-style-type: none">- Imidazole Ring Carbons: Three distinct signals in the aromatic region (~ 120-145 ppm).- Chloromethyl Carbon ($-\text{CH}_2\text{Cl}$): A signal in the aliphatic region, typically ~ 40-50 ppm.- N-Methyl Carbon ($-\text{NCH}_3$): A signal around ~ 33-36 ppm.
Mass Spec (EI)	<ul style="list-style-type: none">- Molecular Ion (M^+): A peak at m/z 130, with an $\text{M}+2$ isotope peak at m/z 132 (approx. 1/3 the intensity) due to the presence of ^{37}Cl.- Major Fragment: Loss of chlorine ($\text{M}-\text{Cl}$)$^+$ at m/z 95.
IR Spectroscopy	<ul style="list-style-type: none">- C-H stretch (aromatic): ~ 3100-3150 cm^{-1}- C-H stretch (aliphatic): ~ 2950-3000 cm^{-1}- C=N and C=C stretch (ring): ~ 1500-1600 cm^{-1}- C-Cl stretch: ~ 650-800 cm^{-1}

Reactivity and Synthetic Applications

The synthetic utility of **4-(Chloromethyl)-1-methyl-1H-imidazole** stems almost entirely from the reactivity of the chloromethyl group. It is an excellent electrophile, readily undergoing nucleophilic substitution ($\text{S}_{\text{N}}2$) reactions. This allows for the facile introduction of the (1-methyl-1H-imidazol-4-yl)methyl scaffold into a wide array of molecules.



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Caption: General S_n2 reactivity of the title compound with nucleophiles.

This reactivity is a cornerstone of its application in drug discovery. The imidazole moiety is a common feature in many biologically active molecules, prized for its hydrogen bonding capabilities and its ability to coordinate with metal ions in enzymes.[11] By using **4-(Chloromethyl)-1-methyl-1H-imidazole**, medicinal chemists can readily synthesize derivatives for structure-activity relationship (SAR) studies.

Key Transformations:

- Ether Synthesis: Reaction with alcohols or phenols (as alkoxides/phenoxides) to form ethers.
- Thioether Synthesis: Reaction with thiols (as thiolates) to form thioethers, a key linkage in drugs like cimetidine.[12]
- Amine Alkylation: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively.
- Carbon-Carbon Bond Formation: Reaction with soft carbon nucleophiles like enolates or organometallics.

The 5-nitroimidazole class of anti-infective agents highlights the importance of functionalized imidazoles in medicine.[13][14] While our title compound is not a nitroimidazole, it serves as a

versatile precursor to build analogous structures where the chloromethyl group provides the handle for attaching the molecule to other pharmacophores.

Safety, Handling, and Storage

As a reactive alkylating agent, **4-(Chloromethyl)-1-methyl-1H-imidazole** and its hydrochloride salt must be handled with care. It is classified as an irritant and potentially toxic.^{[15][16]}

Hazard Summary:

- Toxicity: Harmful if swallowed or inhaled.^[15]
- Irritation: Causes skin irritation and serious eye irritation/damage.^{[16][17]}
- Corrosivity: May cause burns upon prolonged contact.^[16]

Recommended Handling Procedures:

- Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.^[15]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.^{[15][16]}
- Exposure Avoidance: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.^[15]
- First Aid (Skin Contact): In case of contact, immediately wash the affected area with plenty of soap and water.^{[15][16]}
- First Aid (Eye Contact): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.^[16]

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.^{[15][18]}
- Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

4-(Chloromethyl)-1-methyl-1H-imidazole is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its well-defined synthesis, predictable reactivity, and the inherent biological relevance of its imidazole core make it an indispensable resource for chemists in both academic and industrial settings. By understanding its properties, synthesis, and handling requirements as outlined in this guide, researchers can confidently and safely leverage its potential to build the complex molecules that drive innovation in medicine and materials science.

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